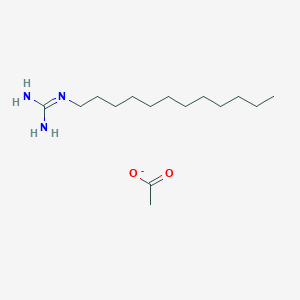
2-Dodecylguanidine ethanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Dodecylguanidine ethanoate is a chemical compound that belongs to the class of guanidines. It is commonly used as an antimicrobial agent due to its ability to inhibit the growth of various microorganisms. This compound is particularly effective in industrial applications, such as in the treatment of cooling water systems, pulp and paper mills, and other industrial processes where microbial control is essential .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Dodecylguanidine ethanoate typically involves the reaction of dodecylamine with cyanamide, followed by the addition of acetic acid. The reaction conditions generally include:
Dodecylamine and Cyanamide Reaction: This step involves the reaction of dodecylamine with cyanamide in the presence of a suitable solvent, such as ethanol or methanol. The reaction is carried out at a temperature range of 50-70°C.
Addition of Acetic Acid: After the initial reaction, acetic acid is added to the mixture to form the ethanoate salt. This step is usually performed at room temperature.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production with enhanced control over reaction parameters.
化学反応の分析
Types of Reactions
2-Dodecylguanidine ethanoate undergoes several types of chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield dodecylguanidine and acetic acid.
Oxidation: It can undergo oxidation reactions, particularly in the presence of strong oxidizing agents, leading to the formation of various oxidation products.
Substitution: The guanidine group can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically carried out using hydrochloric acid or sodium hydroxide as the hydrolyzing agent.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Various nucleophiles, such as amines or thiols, can be used in substitution reactions.
Major Products
Hydrolysis: Dodecylguanidine and acetic acid.
Oxidation: Oxidized derivatives of dodecylguanidine.
Substitution: Substituted guanidine derivatives.
科学的研究の応用
2-Dodecylguanidine ethanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: Employed in studies related to antimicrobial activity and the inhibition of microbial growth.
Medicine: Investigated for its potential use in developing antimicrobial coatings for medical devices and surfaces.
作用機序
The antimicrobial activity of 2-Dodecylguanidine ethanoate is primarily due to its ability to disrupt the cell membranes of microorganisms. The compound interacts with the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis. This disruption is facilitated by the guanidine group, which can form hydrogen bonds with membrane components, destabilizing the membrane structure .
類似化合物との比較
Similar Compounds
Dodecylguanidine hydrochloride: Another guanidine-based antimicrobial agent with similar applications.
N-methyl-N’'-dodecylguanidine: Known for its fungicidal activity and used in combination with other antimicrobial agents.
Uniqueness
2-Dodecylguanidine ethanoate is unique due to its specific combination of the dodecylguanidine moiety with the ethanoate group, which enhances its solubility and effectiveness in various applications. Its ability to act as both an antimicrobial agent and a chemical reagent makes it versatile and valuable in multiple fields.
特性
分子式 |
C15H32N3O2- |
|---|---|
分子量 |
286.43 g/mol |
IUPAC名 |
2-dodecylguanidine;acetate |
InChI |
InChI=1S/C13H29N3.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-16-13(14)15;1-2(3)4/h2-12H2,1H3,(H4,14,15,16);1H3,(H,3,4)/p-1 |
InChIキー |
YIKWKLYQRFRGPM-UHFFFAOYSA-M |
正規SMILES |
CCCCCCCCCCCCN=C(N)N.CC(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


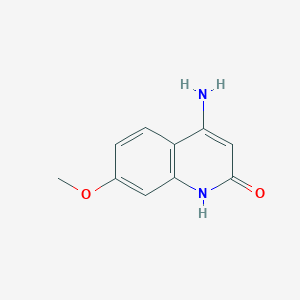

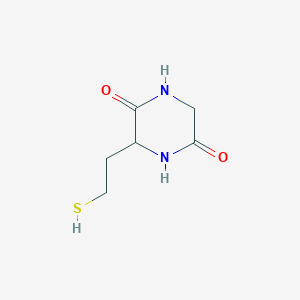
![4-Ethyl[1,1'-bi(cyclohexane)]-4-carboxylic acid](/img/structure/B13745483.png)
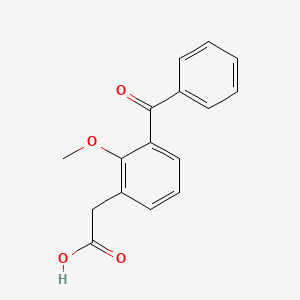

![Methyl(2,3,4,5,6-pentahydroxyhexyl)azanium;2-[2,4,6-triiodo-3,5-bis(methylcarbamoyl)phenoxy]butanoate](/img/structure/B13745489.png)
![Benzenepropanamide, 3-[[2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-1-oxobutyl]amino]-N-(2-methoxyphenyl)-beta-oxo-](/img/structure/B13745492.png)
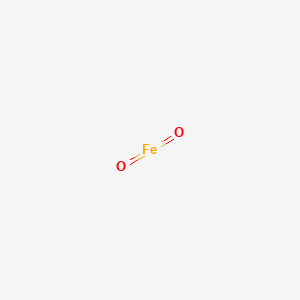
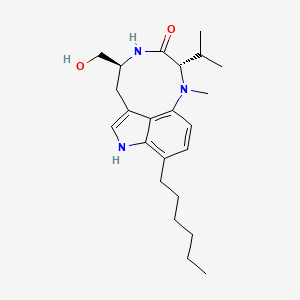

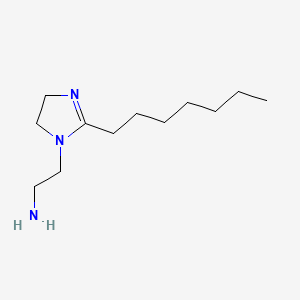
![tetracyclo[6.2.1.13,6.02,7]dodecane-11,12-dione](/img/structure/B13745527.png)
![1H-Benz[de]isoquinoline-1,3(2H)-dione, 5-[(4-chlorophenyl)azo]-6-hydroxy-2-(3-methoxypropyl)-](/img/structure/B13745531.png)
